6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

Hydrogen bond donor count ADME optimization Blood-brain barrier penetration

6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a brominated benzoxazine-2-thione heterocycle with molecular formula C₁₁H₁₂BrNOS and molecular weight 286.19 g/mol. It belongs to the 1,3-benzoxazine-2-thione class, a scaffold recognized in medicinal chemistry for its role in nonsteroidal progesterone receptor (PR) agonist programs, exemplified by clinical candidate tanaproget and its analogs.

Molecular Formula C11H12BrNOS
Molecular Weight 286.19 g/mol
CAS No. 885268-07-5
Cat. No. B15349600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione
CAS885268-07-5
Molecular FormulaC11H12BrNOS
Molecular Weight286.19 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Br)N(C(=S)O1)C)C
InChIInChI=1S/C11H12BrNOS/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(15)14-11/h4-6H,1-3H3
InChIKeySMAJBEVHQCLZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (CAS 885268-07-5): Structural Identity and Procurement-Relevant Profile


6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a brominated benzoxazine-2-thione heterocycle with molecular formula C₁₁H₁₂BrNOS and molecular weight 286.19 g/mol . It belongs to the 1,3-benzoxazine-2-thione class, a scaffold recognized in medicinal chemistry for its role in nonsteroidal progesterone receptor (PR) agonist programs, exemplified by clinical candidate tanaproget and its analogs [1]. The compound features three key structural differentiators: an N-methyl group at position 1, a gem-dimethyl substitution at position 4, and a bromine atom at position 6 of the fused benzo ring. Computed physicochemical properties include a logP of 3.50 and a topological polar surface area (TPSA) of 44.56 Ų .

Why Generic In-Class Substitution Fails for 6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione


Benzoxazine-2-thione analogs cannot be interchangeably sourced for research applications because small structural changes produce quantifiable differences in hydrogen bonding capacity, lipophilicity, and synthetic utility. The N-methyl group present in this compound eliminates the sole hydrogen bond donor found in NH-bearing analogs such as 6-bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (CAS 304853-34-7), reducing HBD count from 1 to 0 and consequently lowering TPSA by approximately 8.8 Ų . The gem-dimethyl substitution at C4 further distinguishes it from 4-ethyl-4-methyl and 4,4-diethyl variants, each of which occupies a distinct lipophilicity and steric profile . Substituting a chloro or des-halogen analog for the 6-bromo derivative also sacrifices the synthetic handle required for late-stage palladium-catalyzed cross-coupling diversification [1]. These measurable property differences mean that generic in-class replacement risks altered membrane permeability, metabolic handling, and downstream derivatization efficiency.

Quantitative Differentiation Evidence for 6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione Versus Closest Analogs


Elimination of Hydrogen Bond Donor Capacity via N-Methylation Relative to NH Analogs

The target compound carries an N-methyl group at position 1, reducing the hydrogen bond donor (HBD) count to 0. The closest NH-bearing analog, 6-bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (CAS 304853-34-7), possesses 1 HBD owing to the unsubstituted lactam-style nitrogen [1]. The absence of a hydrogen bond donor is a well-validated predictor of improved passive membrane permeability in central nervous system (CNS) drug design [2].

Hydrogen bond donor count ADME optimization Blood-brain barrier penetration

Reduced Topological Polar Surface Area Differentiates from 4,4-Dialkyl NH Congeners

The target compound displays a computed topological polar surface area (TPSA) of 44.56 Ų . This is 8.79 Ų lower than both 6-bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (TPSA 53.35 Ų) [1] and 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (TPSA 53.35 Ų) . A TPSA below 60 Ų is a widely accepted threshold for favorable oral absorption, and values below ~50 Ų are associated with enhanced CNS exposure [2].

Topological polar surface area Membrane permeability Physicochemical screening

Intermediate Lipophilicity Between 4,4-Dimethyl and 4,4-Diethyl Analogs Provides a Tunable Property Window

The computed logP of the target compound is 3.50 , positioning it between 6-bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (logP 3.55) [1] and 6-bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione (logP 4.33) . The 0.83 logP unit difference relative to the 4,4-diethyl analog represents an approximately 6.8-fold lower predicted octanol/water partition coefficient, which falls within the generally accepted drug-like logP range of 1–4 [2].

Lipophilicity LogP Drug-likeness

Class-Level Pharmacological Precedent: Benzoxazine-2-Thiones Exhibit Sub-Nanomolar Progesterone Receptor Agonism

The benzoxazine-2-thione pharmacophore has been validated through the discovery that replacing the 2-carbonyl of benzoxazinone PR antagonists with a 2-thiocarbonyl group converts functional activity to PR agonism [1]. Several 6-aryl benzoxazine-2-thione analogs demonstrated sub-nanomolar in vitro potency in the T47D alkaline phosphatase assay and oral activity in a rat decidualization model. Notably, compound 29 in the series exhibited >500-fold selectivity for PR over glucocorticoid and androgen receptors, with potency comparable to medroxyprogesterone acetate (MPA) [1]. Although this specific compound (885268-07-5) has not been individually profiled in published PR assays, its core scaffold and substitution pattern are structurally congruent with the active series.

Progesterone receptor agonist Nonsteroidal PR modulator Structure-activity relationship

6-Bromo Substituent as a Versatile Cross-Coupling Handle vs. Chloro or Unsubstituted Analogs

The aryl bromide at position 6 serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Compared to the 6-chloro analog (if synthetically accessible), the C–Br bond (~285 kJ/mol dissociation energy) is significantly more reactive than the C–Cl bond (~397 kJ/mol) under standard coupling conditions, enabling milder reaction temperatures and shorter reaction times [2]. Relative to the fully unsubstituted 1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione, the bromine provides a regiochemically unambiguous point for diversification that the des-halogen scaffold lacks entirely.

Palladium-catalyzed cross-coupling Suzuki coupling Building block

High-Value Application Scenarios for 6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione Based on Differentiated Property Evidence


CNS-Penetrant Fragment or Lead-Like Library Design

The compound's elimination of hydrogen bond donors (HBD = 0) and low topological polar surface area (44.56 Ų) align with empirically validated CNS drug-likeness criteria, where HBD ≤ 1 and TPSA < 60–70 Ų are associated with improved brain exposure [1]. Procurement for CNS-focused fragment-based screening or lead-like compound collections is directly supported by these measurable physicochemical parameters that distinguish it from NH-bearing and higher-TPSA analogs .

Nuclear Receptor Modulator Probe Programs

The 1,3-benzoxazine-2-thione core is a validated pharmacophore for nonsteroidal progesterone receptor agonism, with literature precedents demonstrating sub-nanomolar potency and >500-fold selectivity over related steroid receptors [2]. This compound, as a brominated, N-methylated, gem-dimethyl-substituted variant, serves as a strategic scaffold for exploring substitution-tolerant regions of the PR ligand-binding pocket, particularly at the 6-position via cross-coupling diversification [3].

Late-Stage Diversification Building Block in Parallel Synthesis

The 6-bromo substituent, with a C–Br bond dissociation energy approximately 112 kJ/mol lower than the analogous C–Cl bond, is a superior substrate for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions [4]. This compound can function as a common advanced intermediate for generating focused libraries of 6-aryl, 6-amino, or 6-alkynyl benzoxazine-2-thione derivatives without the need for harsher reaction conditions or specialized ligands required for chloroarene activation.

Physicochemical Property Tool Compound for ADME Assay Validation

With a logP of 3.50, zero HBDs, and moderate PSA of 44.56 Ų, this compound occupies a well-defined property space that can serve as a reference standard for calibrating or validating in vitro permeability (e.g., PAMPA, Caco-2) and metabolic stability assays [5]. Its intermediate lipophilicity avoids the solubility and non-specific binding artifacts often associated with high-logP (>4) analogs such as the 4,4-diethyl congener (logP 4.33) .

Quote Request

Request a Quote for 6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.